2-(methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide
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Overview
Description
2-(methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide is a complex organic compound with a unique structure that includes a trifluoroethyl group, a benzamide core, and a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.
Addition of the Methylthio Group: The methylthio group can be added through a thiolation reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzamide core can interact with various enzymes and receptors, potentially inhibiting their activity. The methylthio group can also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: A compound with a similar trifluoroethyl group but different core structure.
Ethyl 2-oxo-2-((2,2,2-trifluoroethyl)amino)acetate: Another compound with a trifluoroethyl group and a different functional group arrangement.
Uniqueness
2-(methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoroethyl group enhances its lipophilicity, while the benzamide core and methylthio group contribute to its reactivity and potential therapeutic applications.
Properties
IUPAC Name |
2-methylsulfanyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S/c1-26-15-5-3-2-4-14(15)17(25)23-13-8-6-12(7-9-13)10-16(24)22-11-18(19,20)21/h2-9H,10-11H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZIXWFTGVPUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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